molecular formula C10H10N2 B3253518 1,7-Diaminonaphthalene CAS No. 2243-64-3

1,7-Diaminonaphthalene

Cat. No.: B3253518
CAS No.: 2243-64-3
M. Wt: 158.2 g/mol
InChI Key: ZDWYJINCYGEEJB-UHFFFAOYSA-N
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Description

1,7-Diaminonaphthalene is an organic compound with the molecular formula C₁₀H₁₀N₂. It is one of several isomeric naphthalenediamines, characterized by the presence of two amino groups attached to a naphthalene ring. This compound is a white solid that tends to darken upon exposure to air due to oxidation .

Preparation Methods

1,7-Diaminonaphthalene can be synthesized through the reduction of 1,7-dinitronaphthalene. The process involves the use of hydrogenation catalysts and solvents. The reaction typically proceeds as follows:

    Hydrogenation Reaction: 1,7-dinitronaphthalene is subjected to hydrogenation in the presence of a hydrogenation catalyst and a suitable solvent.

    Separation and Purification: The catalyst is separated, and the solvent is evaporated.

Chemical Reactions Analysis

1,7-Diaminonaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation. Major products formed from these reactions include various substituted naphthalene derivatives .

Scientific Research Applications

1,7-Diaminonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-diaminonaphthalene involves its ability to undergo oxidation and reduction reactions. The amino groups in the compound can interact with various molecular targets, leading to the formation of different products. These interactions are crucial in its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

1,7-Diaminonaphthalene is unique among its isomers due to the specific positioning of its amino groups. Similar compounds include:

  • 1,2-Diaminonaphthalene
  • 1,3-Diaminonaphthalene
  • 1,4-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene
  • 2,3-Diaminonaphthalene
  • 2,6-Diaminonaphthalene
  • 2,7-Diaminonaphthalene

Each of these isomers has distinct properties and applications, making this compound unique in its reactivity and uses.

Properties

IUPAC Name

naphthalene-1,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWYJINCYGEEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945116
Record name Naphthalene-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-64-3
Record name 1,7-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diaminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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